Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a piperazine moiety with a cyclopropylmethyl substituent
Properties
IUPAC Name |
tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-17(2,3)22-16(21)20-7-6-15(13-20)19-10-8-18(9-11-19)12-14-4-5-14/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODKRIPXHKWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is attached to the piperazine ring through alkylation reactions.
Formation of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can be performed on the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((4-(aminomethyl)piperidin-1-yl)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrrolidine-1-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and potentially more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
